REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[Cl:8][P:9]([Cl:10])[Cl:11].[P:12]12(=[S:13])[S:14][P:15]3(=[S:25])[S:16][P:17](=[S:23])([S:18][P:19](=[S:22])([S:20]3)[S:21]1)[S:24]2>>[c:2]1([P:9]([Cl:8])([Cl:11])=[S:13])[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
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Type
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product
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Smiles
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S=P(Cl)(Cl)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |